7-decyl-3-methyl-8-(1-pyrrolidinyl)-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
7-decyl-3-methyl-8-(1-pyrrolidinyl)-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds, which are significant in biochemistry due to their role in nucleic acids. This compound is characterized by its unique structure, which includes a decyl chain, a methyl group, and a pyrrolidinyl group attached to the purine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-decyl-3-methyl-8-(1-pyrrolidinyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. The process may start with the preparation of the purine core, followed by the introduction of the decyl chain, methyl group, and pyrrolidinyl group through various substitution reactions. Common reagents used in these reactions include alkyl halides, amines, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-decyl-3-methyl-8-(1-pyrrolidinyl)-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, amines, and catalysts such as palladium or copper complexes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
7-decyl-3-methyl-8-(1-pyrrolidinyl)-3,7-dihydro-1H-purine-2,6-dione has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antiviral, or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 7-decyl-3-methyl-8-(1-pyrrolidinyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
Caffeine: 1,3,7-trimethylxanthine, a well-known stimulant found in coffee and tea.
Theophylline: 1,3-dimethylxanthine, used in the treatment of respiratory diseases.
Theobromine: 3,7-dimethylxanthine, found in chocolate and known for its mild stimulant effects.
Uniqueness
7-decyl-3-methyl-8-(1-pyrrolidinyl)-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific structural modifications, including the decyl chain and pyrrolidinyl group. These modifications may confer distinct chemical and biological properties compared to other purine derivatives.
Biological Activity
7-decyl-3-methyl-8-(1-pyrrolidinyl)-3,7-dihydro-1H-purine-2,6-dione is a purine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of molecules that exhibit various pharmacological effects, making it a subject of interest for drug discovery and development.
Chemical Structure and Properties
The molecular structure of this compound features a purine base with a decyl chain and a pyrrolidine moiety. This unique structure contributes to its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₈N₄O |
Molecular Weight | 262.32 g/mol |
Solubility | Soluble in DMSO and ethanol |
Melting Point | Not available |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in cellular signaling pathways. The presence of the pyrrolidine ring enhances its ability to penetrate cellular membranes, thereby increasing its bioavailability.
Biological Activity
Research has indicated several potential biological activities for this compound:
- Antiviral Activity : Preliminary studies have shown that this compound exhibits antiviral properties against certain viruses by inhibiting viral replication mechanisms.
- Antitumor Effects : In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent.
- Anti-inflammatory Properties : The compound has been observed to reduce inflammatory markers in cellular models, indicating its potential use in treating inflammatory diseases.
Case Studies and Research Findings
Recent research has highlighted the efficacy of this compound through various case studies:
Case Study 1: Antiviral Activity
A study conducted on the efficacy of the compound against Influenza A virus revealed that it inhibited viral replication by targeting the viral polymerase complex. The compound showed a significant reduction in viral titers in treated cells compared to controls.
Case Study 2: Antitumor Activity
In a study involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in dose-dependent apoptosis. Flow cytometry analysis indicated an increase in sub-G1 phase cells, confirming the induction of apoptosis.
Case Study 3: Anti-inflammatory Activity
A model using lipopolysaccharide (LPS)-stimulated macrophages demonstrated that the compound significantly reduced the production of pro-inflammatory cytokines (TNF-alpha and IL-6). This suggests its potential application in managing conditions like rheumatoid arthritis.
Properties
CAS No. |
476481-26-2 |
---|---|
Molecular Formula |
C20H33N5O2 |
Molecular Weight |
375.5 g/mol |
IUPAC Name |
7-decyl-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione |
InChI |
InChI=1S/C20H33N5O2/c1-3-4-5-6-7-8-9-10-15-25-16-17(23(2)20(27)22-18(16)26)21-19(25)24-13-11-12-14-24/h3-15H2,1-2H3,(H,22,26,27) |
InChI Key |
GJTYXDTYGLKOTF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCN1C2=C(N=C1N3CCCC3)N(C(=O)NC2=O)C |
Origin of Product |
United States |
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